molecular formula C17H12ClNO B185107 4-Chloro-N-naphthalen-2-yl-benzamide CAS No. 73190-69-9

4-Chloro-N-naphthalen-2-yl-benzamide

Cat. No. B185107
CAS RN: 73190-69-9
M. Wt: 281.7 g/mol
InChI Key: AKRXNWYJYOAKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-naphthalen-2-yl-benzamide, also known as CNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CNB is a white crystalline powder that belongs to the class of benzamides and is a derivative of naphthalene.

Scientific Research Applications

4-Chloro-N-naphthalen-2-yl-benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-Chloro-N-naphthalen-2-yl-benzamide has also been studied for its potential use as a fluorescent probe for detecting amyloid fibrils.

Mechanism of Action

The mechanism of action of 4-Chloro-N-naphthalen-2-yl-benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function and memory.
Biochemical and Physiological Effects
4-Chloro-N-naphthalen-2-yl-benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. 4-Chloro-N-naphthalen-2-yl-benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Chloro-N-naphthalen-2-yl-benzamide is its high purity and stability, which makes it an ideal compound for use in laboratory experiments. However, one limitation of 4-Chloro-N-naphthalen-2-yl-benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-Chloro-N-naphthalen-2-yl-benzamide. One area of research is the development of new 4-Chloro-N-naphthalen-2-yl-benzamide derivatives with improved solubility and bioavailability. Another area of research is the study of 4-Chloro-N-naphthalen-2-yl-benzamide in combination with other compounds for the treatment of various diseases. Additionally, the use of 4-Chloro-N-naphthalen-2-yl-benzamide as a fluorescent probe for detecting amyloid fibrils is an area of research that has the potential for significant impact in the field of biochemistry.

Synthesis Methods

The synthesis of 4-Chloro-N-naphthalen-2-yl-benzamide involves the reaction of 4-chloro-2-nitroaniline with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 4-Chloro-N-naphthalen-2-yl-benzamide as a white crystalline powder. The purity of the compound can be further improved by recrystallization.

properties

CAS RN

73190-69-9

Product Name

4-Chloro-N-naphthalen-2-yl-benzamide

Molecular Formula

C17H12ClNO

Molecular Weight

281.7 g/mol

IUPAC Name

4-chloro-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C17H12ClNO/c18-15-8-5-13(6-9-15)17(20)19-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H,(H,19,20)

InChI Key

AKRXNWYJYOAKEV-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)Cl

Other CAS RN

73190-69-9

Pictograms

Environmental Hazard

solubility

0.6 [ug/mL]

Origin of Product

United States

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